



Gemlapodect (NOE-105): Application Notes and Protocols for Clinical Research

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Compound of Interest		
Compound Name:	Gemlapodect	
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Introduction

Gemlapodect (also known as NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development by Noema Pharma.[1] It is being evaluated for the treatment of Tourette Syndrome and other neurological conditions.[1] Gemlapodect's mechanism of action involves the modulation of dopamine signaling in the striatum, a key brain region implicated in the pathophysiology of Tourette Syndrome.[2] By inhibiting PDE10A, Gemlapodect increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of medium spiny neurons.[3] This document provides a detailed overview of the dosage, administration, and relevant experimental protocols from clinical trials of Gemlapodect.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase IIa (ALLEVIA-1, Study ID: NOE-TTS-211) and Phase IIb (ALLEVIA2, NCT06315751) clinical trials of **Gemlapodect** in patients with Tourette Syndrome.[4][5][6][7]

Table 1: Dosage and Administration



Parameter	Phase IIa (ALLEVIA-1)	Phase IIb (ALLEVIA2)
Dosage Range	2.5 mg to 15 mg[4]	Up to 15 mg[5]
Target Dose Range	10 mg to 15 mg[4]	Not specified
Administration	Once daily, oral capsules[4]	Once daily, oral capsules[5]
Dosing Schedule	Ascending doses[4]	Not specified

Table 2: Patient Population

Characteristic	Phase IIa (ALLEVIA-1)	Phase IIb (ALLEVIA2)
Number of Patients	15[4]	140 (enrolled)[5]
Age	Mean 26.2 years (± 8.7)[4]	Adults and adolescents[8]
Inclusion Criteria	Diagnosis of Tourette Syndrome[4]	Moderate to severe Tourette Syndrome (DSM-5 criteria), TS-CGI-S ≥ 4[8]

Table 3: Efficacy Outcomes (Phase IIa)

Endpoint	All Patients	Patients at Target Dose (10-15 mg)
Mean YGTSS-TTS Improvement	-7.8 points (p=0.009)[9]	-12.8 points (p=0.003)[9]
Responders (TS-CGI-C)	57% showed improvement[9]	87.5% showed improvement; 75% much or very much improved[9]

Experimental Protocols Ascending Dose Titration Protocol (Based on Phase IIa)

This protocol outlines the ascending dose design used in the Phase IIa clinical trial to determine the optimal therapeutic dose of **Gemlapodect**.



Objective: To evaluate the safety, tolerability, and preliminary efficacy of ascending doses of **Gemlapodect**.

Methodology:

- Initial Dose: Patients begin treatment with a low starting dose of 2.5 mg of **Gemlapodect** administered orally once daily.[4]
- Dose Escalation: The dose is gradually increased in increments at predefined intervals (e.g., weekly).
- Safety Monitoring: At each dose level, patients are closely monitored for adverse events.
- Tolerability Assessment: Dose escalation continues as long as the medication is welltolerated by the patient.
- Target Dose Range: The dose is escalated until the target therapeutic range of 10 mg to 15 mg per day is reached.[4]
- Maximum Tolerated Dose: The trial aims to identify the highest dose that can be administered without unacceptable side effects.

Yale Global Tic Severity Scale (YGTSS) Assessment Protocol

The YGTSS is the primary efficacy endpoint in the **Gemlapodect** clinical trials for Tourette Syndrome.[5] It is a semi-structured interview and rating scale designed to assess the severity of motor and vocal tics over the preceding week.[3][10]

Objective: To provide a comprehensive and standardized assessment of tic severity.

Materials:

- YGTSS rating form[11]
- Quiet and private assessment room

Procedure:



- Semi-Structured Interview: The clinician conducts a semi-structured interview with the patient (and/or a reliable informant) to elicit information about the tics experienced in the past week.
 [3]
- Tic Inventory: The clinician systematically inquires about the presence and characteristics of a comprehensive list of motor and vocal tics.[11]
- Rating Dimensions: For both motor and vocal tics, the clinician rates the severity across five dimensions on a 6-point scale (0 = no tics, 5 = most severe tics):
 - Number: The variety of different tics present.[10]
 - Frequency: How often the tics occur.[10]
 - Intensity: The forcefulness of the tics.[10]
 - Complexity: The intricacy of the tic movements or vocalizations.[10]
 - Interference: The degree to which the tics interfere with the patient's activities.[10]
- Scoring:
 - Total Motor Tic Score: The sum of the five motor tic dimension scores (range 0-25).[3]
 - Total Vocal Tic Score: The sum of the five vocal tic dimension scores (range 0-25).
 - Total Tic Score (TTS): The sum of the Total Motor Tic Score and the Total Vocal Tic Score (range 0-50).[3]
 - Impairment Score: A separate rating of the overall impairment caused by the tics on a scale of 0-50.[3]
 - Global Severity Score: The sum of the Total Tic Score and the Impairment Score (range 0-100).[3]

Safety Monitoring Protocol for Metabolic Markers



The clinical trials for **Gemlapodect** included monitoring for metabolic side effects, which are a concern with some other medications used to treat Tourette Syndrome.[4]

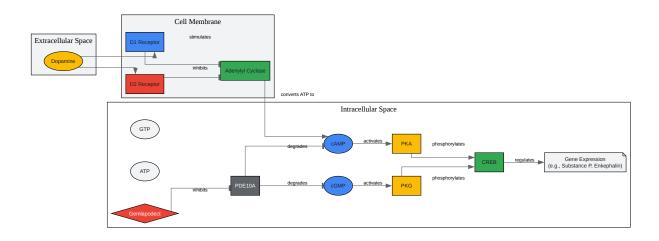
Objective: To monitor for any potential adverse effects of **Gemlapodect** on metabolic parameters.

Methodology:

- Baseline Assessment: Prior to the initiation of treatment, baseline measurements of key metabolic markers are obtained.
- Regular Monitoring: Blood samples are collected at regular intervals throughout the clinical trial (e.g., at each study visit).
- Metabolic Markers Assessed: The following key metabolic markers are analyzed:
 - Blood Glucose: To monitor for any changes in glucose metabolism.[4]
 - Lipids: Including cholesterol and triglycerides, to assess for any impact on lipid profiles.
- Body Weight: Patient's body weight is measured at each study visit to monitor for any significant weight gain.[4]
- Data Analysis: The changes in these metabolic markers from baseline are analyzed to identify any clinically significant trends or adverse events. In the Phase IIa trial, no clinically significant changes in blood glucose or lipids, and no weight gain were reported.[4]

Visualizations Gemlapodect Signaling Pathway



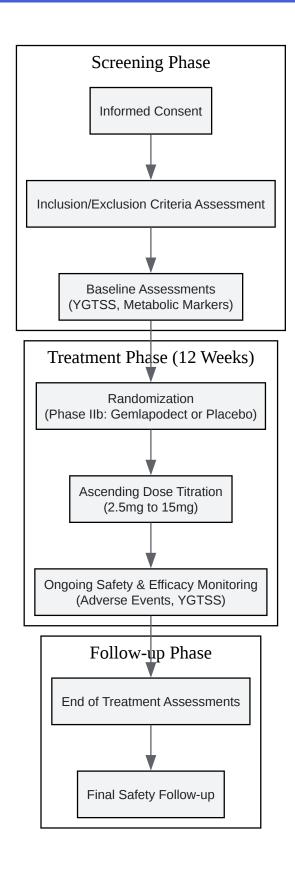


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Caption: **Gemlapodect** inhibits PDE10A, increasing cAMP and cGMP, and modulating gene expression.

Gemlapodect Clinical Trial Workflow





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Caption: Overview of the **Gemlapodect** clinical trial workflow from screening to follow-up.



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